molecular formula C6H6Cl2N2 B1582824 (2,5-Dichlorophenyl)hydrazine CAS No. 305-15-7

(2,5-Dichlorophenyl)hydrazine

Cat. No. B1582824
CAS RN: 305-15-7
M. Wt: 177.03 g/mol
InChI Key: LZKWWERBNXLGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,5-Dichlorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6Cl2N2 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular weight of “(2,5-Dichlorophenyl)hydrazine” is 177.031 . The IUPAC Standard InChI is InChI=1S/C6H6Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 2,5-Dichlorophenyl derivatives are used in the synthesis of new heterocyclic compounds with potential biological activity. For example, Sayed et al. (2003) explored the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin and hydrazines to yield pyridazinone derivatives, some of which showed antimicrobial and antifungal activities (Sayed et al., 2003).

  • Detection of Environmental Pollutants : 2,5-Dichlorophenyl derivatives are also used in sensors for detecting environmental pollutants. Tahernejad-Javazmi et al. (2018) described a sensor using a derivative for the simultaneous determination of hydrazine and 4-chlorophenol, both major water pollutants, via voltammetric methods (Tahernejad-Javazmi et al., 2018).

  • Photosynthesis Research : Hydrazine is used as an electron donor in photosynthesis research. Heath (1971) discovered that hydrazine supports light-dependent electron flow in chloroplasts, especially when inhibited at the water-oxidation site (Heath, 1971).

  • Antifungal Activity : Dichlorophenyl derivatives have been used to synthesize compounds with antifungal properties. Dutta et al. (1986) synthesized a series of new aroyl hydrazones and oxadiazoles from 2,4-dichlorobenzoylhydrazine, showing promising fungitoxic properties against certain fungi (Dutta et al., 1986).

  • Bio-Imaging and Sensing : Some 2,5-Dichlorophenyl derivatives are used in bio-imaging and sensing applications. For instance, Guo et al. (2020) developed a new oligothiophene derivative as a hydrazine chemosensor for detecting N2H4 in environmental water and human urine along with bio-imaging in living HeLa cells (Guo et al., 2020).

Safety And Hazards

“(2,5-Dichlorophenyl)hydrazine” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,5-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWWERBNXLGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059789
Record name Hydrazine, (2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenyl)hydrazine

CAS RN

305-15-7
Record name (2,5-Dichlorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,5-Dichlorophenyl)hydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, (2,5-dichlorophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine, (2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorophenylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dichlorophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2,5-Dichlorophenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(2,5-Dichlorophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2,5-Dichlorophenyl)hydrazine
Reactant of Route 5
(2,5-Dichlorophenyl)hydrazine
Reactant of Route 6
Reactant of Route 6
(2,5-Dichlorophenyl)hydrazine

Citations

For This Compound
37
Citations
VN Sonar, S Parkin, PA Crooks - Acta Crystallographica Section C …, 2004 - scripts.iucr.org
The title compound, C15H10Cl2N2S, crystallizes in the centrosymmetric space group P21/c with one molecule in the asymmetric unit. The molecule assumes an approximately planar …
Number of citations: 2 scripts.iucr.org
R Aghdam, M Baradarani… - Current Chemistry Letters, 2013 - growingscience.com
1-(2, 5-Dichlorophenyl) hydrazine was converted via Fischer synthesis with isopropylmethylketone into 4, 7-dichloro-2, 3, 3-trimethyl-3H-indole. Exposure of the indolenine to the …
Number of citations: 8 growingscience.com
JKN Jones, DL Mitchell - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
The microbiological oxidation of 1-deoxy-1-S-ethyl-D-arabitol by Acetobactersuboxydans has yielded syrupy 5-deoxy-5-S-ethyl-D-threo-pentulose from which a crystalline …
Number of citations: 7 cdnsciencepub.com
D Rutherford, NK Richtmyer - Carbohydrate Research, 1969 - Elsevier
Primeverulose (6-O-β-D-xylopyranosyl-D-fructose) has been prepared by the partial rearrangement of primeverose (6-O-β-D-xylopyranosyl-D-glucose) with aqueous ammonia followed …
Number of citations: 13 www.sciencedirect.com
WF Staruszkiewicz Jr - Journal of the Association of Official …, 1975 - academic.oup.com
Apple Products.—Associate Referee Larry W. Elliott reported on the current status of a method for the determination of 3-hydroxy-2-butanone (acetylmethylcarbinol) in apple products. …
Number of citations: 0 academic.oup.com
FD Chattaway, A Adair - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… This condenses with 2 : 5-dichlorophenylhydrazine and gives the corresponding osazone (as I), from which (11) is obtained by heating with alcoholic hydrogen chloride. On hydrolysis …
Number of citations: 1 pubs.rsc.org
FD Chattaway, H Irving - Journal of the American Chemical …, 1932 - ACS Publications
4, 5 j8-Chloro-a-ketobutaldehyde-2, 5-dichlorophenylhydrazone condenses with 2, 5-dichlorophenylhydrazine hydrochloride when heated in methyl or ethyl alcoholic solution and a-…
Number of citations: 2 pubs.acs.org
R Mohammadnejad Aghdam… - Current Chemistry …, 2013 - growingscience.com
1-(2, 5-Dichlorophenyl) hydrazine was converted via Fischer synthesis with isopropylmethylketone into 4, 7-dichloro-2, 3, 3-trimethyl-3H-indole. Exposure of the indolenine to the …
Number of citations: 1 www.growingscience.com
E Akbaş, F Aslanoǧlu - … An International Journal of Main Group …, 2006 - Wiley Online Library
The new 1H‐pyrazole‐3‐carboxylic acid 2, pyridazin‐3(2H)‐one 3, and their various derivatives were prepared by the reactions of the 4‐benzoyl‐5‐phenyl‐2,3‐dihydro‐2,3‐furandione …
Number of citations: 13 onlinelibrary.wiley.com
VN Sonar, PA Crooks - Journal of enzyme inhibition and medicinal …, 2009 - Taylor & Francis
A series of hydrazone and 3-nitrovinyl analogs of indole-3-carboxaldehydes and related compounds were synthesized and screened for antitubercular activity against Mycobacterium …
Number of citations: 33 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.